disodium;3,5-dichloro-2-oxidobenzenesulfonate
Description
Disodium;3,5-dichloro-2-oxidobenzenesulfonate is a chemical compound with the molecular formula C6H2Cl2Na2O4S and a molecular weight of 287.03 g/mol . . This compound is commonly used in various scientific research applications due to its unique chemical properties.
Properties
CAS No. |
95041-38-6 |
|---|---|
Molecular Formula |
C12H6Cl4Na2O8S2 |
Molecular Weight |
530.1 g/mol |
IUPAC Name |
disodium;3,5-dichloro-2-hydroxybenzenesulfonate |
InChI |
InChI=1S/2C6H4Cl2O4S.2Na/c2*7-3-1-4(8)6(9)5(2-3)13(10,11)12;;/h2*1-2,9H,(H,10,11,12);;/q;;2*+1/p-2 |
InChI Key |
GYEUKMWNRDYFEA-UHFFFAOYSA-L |
SMILES |
C1=C(C=C(C(=C1S(=O)(=O)[O-])[O-])Cl)Cl.[Na+].[Na+] |
Canonical SMILES |
C1=C(C=C(C(=C1S(=O)(=O)[O-])O)Cl)Cl.C1=C(C=C(C(=C1S(=O)(=O)[O-])O)Cl)Cl.[Na+].[Na+] |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
Preparation Methods
The synthesis of disodium;3,5-dichloro-2-oxidobenzenesulfonate typically involves the sulfonation of 3,5-dichlorophenol followed by neutralization with sodium hydroxide . The reaction conditions often include the use of sulfuric acid as a sulfonating agent and a controlled temperature environment to ensure the desired product is obtained. Industrial production methods may involve large-scale sulfonation reactors and continuous processing techniques to achieve high yields and purity .
Chemical Reactions Analysis
Disodium;3,5-dichloro-2-oxidobenzenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions may lead to the formation of less chlorinated or dechlorinated products.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Disodium;3,5-dichloro-2-oxidobenzenesulfonate is widely used in scientific research, including:
Chemistry: It serves as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used in biochemical assays and as a chromogenic substrate for enzyme reactions.
Medicine: It is utilized in diagnostic tests and research related to oxidative stress and enzyme activity.
Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of disodium;3,5-dichloro-2-oxidobenzenesulfonate involves its interaction with specific molecular targets and pathways. In biochemical assays, it acts as a substrate for peroxidase enzymes, leading to the formation of colored products that can be quantified spectrophotometrically . The compound’s sulfonate group plays a crucial role in its reactivity and interaction with enzymes and other biomolecules .
Comparison with Similar Compounds
Disodium;3,5-dichloro-2-oxidobenzenesulfonate can be compared with other similar compounds, such as:
3,5-Dichloroaniline: This compound has a similar chlorinated aromatic structure but lacks the sulfonate group, making it less reactive in certain biochemical assays.
3,5-Dichlorobenzamide: This derivative has an amide group instead of a sulfonate group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its sulfonate group, which enhances its solubility and reactivity in aqueous environments, making it suitable for a wide range of scientific and industrial applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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